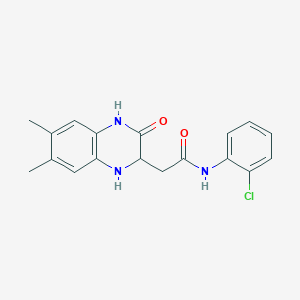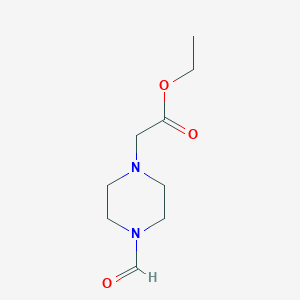![molecular formula C8H11ClF3NO B2731374 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride CAS No. 2287330-94-1](/img/structure/B2731374.png)
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride is a chemical compound with the molecular formula C7H8F3NO·HCl It is a hydrochloride salt form of an amine derivative of a furan ring substituted with a methyl and trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of substituents: The methyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. For example, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Amination: The ethanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the substituted furan ring.
Formation of hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form reduced furan derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for acylation and alkylation reactions, respectively.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Reduced furan derivatives.
Substitution: Amides or secondary amines.
科学的研究の応用
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- **2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]methanamine
- **2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanol
- **2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetic acid
Uniqueness
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride is unique due to the presence of both a trifluoromethyl group and an amine group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-[2-methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO.ClH/c1-5-6(2-3-12)7(4-13-5)8(9,10)11;/h4H,2-3,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXNGISAKPRLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
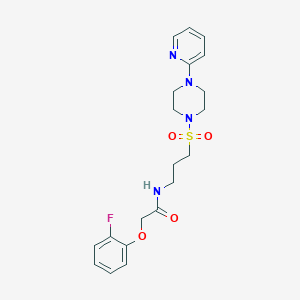
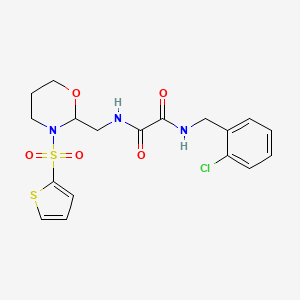
![2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B2731295.png)
![3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2731297.png)
![7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2731298.png)
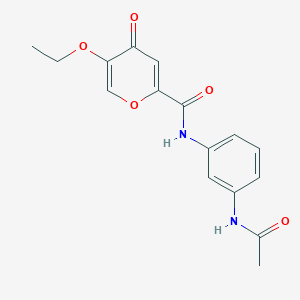
![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)
![1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2731301.png)
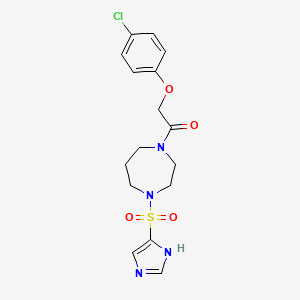
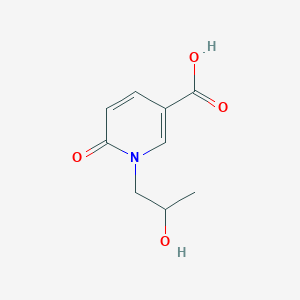
![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)
![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)
